molecular formula C6H14<br>CH3CH(CH3)(CH2)2CH3<br>C6H14 B089812 2-Methylpentane CAS No. 107-83-5

2-Methylpentane

Cat. No. B089812
CAS RN: 107-83-5
M. Wt: 86.18 g/mol
InChI Key: AFABGHUZZDYHJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-methylpentane and its derivatives has been widely studied. A notable example is the synthesis of 2-methylpentane-1,5-diammonium tetrachlorocadmate(II), which demonstrates a perovskite-like structure. This compound is synthesized through a bidimensional chlorocadmate(II) system, showcasing the integration of organic and inorganic chemistry in developing materials with specific thermal and electrical characteristics (Corradi et al., 1995).

Molecular Structure Analysis

The molecular structure of 2-methylpentane allows for various conformations and interactions. Vibrational spectra analysis has revealed that 2-methylpentane exists in two molecular conformations, highlighting the compound's flexibility and its potential reactivity patterns. Such studies are crucial for understanding the physical and chemical behavior of 2-methylpentane under different conditions (Crowder & Hill, 1986).

Chemical Reactions and Properties

Chemical reactions involving 2-methylpentane, such as isomerization and catalysis, have been extensively researched. For instance, the HF-SbF5 catalyzed isomerization of 2-methylpentane has been studied, providing insights into the kinetics and mechanisms of alkylcarbonium ion reactions. These findings are crucial for understanding the reactivity and transformation of 2-methylpentane in various chemical environments (Brouwer & Oelderik, 2010).

Physical Properties Analysis

The physical properties of 2-methylpentane, such as its thermal and electrical characteristics, have been characterized in studies focusing on its derivatives. The structural configuration, particularly the presence of a methyl group, has been linked to the thermal stability of compounds, which is a vital aspect in the development of materials for specific applications. This emphasizes the importance of understanding the physical properties of 2-methylpentane and its derivatives in material science (Corradi et al., 1995).

Scientific Research Applications

  • Inhalation Toxicity : 2-Methylpentane has been studied for its subchronic inhalation toxicity, where Sprague-Dawley rats exposed to different concentrations showed dose-dependent nephropathy in males, but no other significant health hazards (Y. Chung, C. Lim, & Jeong-hee Han, 2014).

  • Catalytic Transformations : Kinetic studies on 2-Methylpentane transformations over Pt/Na-β zeolite reveal insights into the reaction mechanisms and selectivity, highlighting its application in chemical processes (S. Siffert, D. Murzin, & F. Garin, 1999).

  • Extraction and Separation : 4-Methylpentan-2-ol has been used for the selective extraction and separation of iron(III) from hydrochloric acid solutions, showcasing the potential of 2-Methylpentane derivatives in analytical chemistry (S. Gawali & V. M. Shinde, 1974).

  • Monitoring Exposure : Studies on the monitoring of exposure to 2-Methylpentane and its isomers using diffusive sampling and urine analysis provide insights into occupational health and safety (T. Kawai et al., 1995).

  • Absorption Properties : Research on the absorption of carbon dioxide using aqueous solution of 1,5-diamino-2-methylpentane highlights the substance's potential in greenhouse gas control and industrial applications (M. Azhgan, M. Farsi, & R. Eslamloueyan, 2016).

Safety And Hazards

2-Methylpentane is highly flammable . Inhalation causes irritation of the respiratory tract, cough, mild depression, cardiac arrhythmias . Aspiration causes severe lung irritation, coughing, pulmonary edema; excitement followed by depression . Ingestion causes nausea, vomiting, swelling of abdomen, headache, depression .

properties

IUPAC Name

2-methylpentane
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InChI

InChI=1S/C6H14/c1-4-5-6(2)3/h6H,4-5H2,1-3H3
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InChI Key

AFABGHUZZDYHJO-UHFFFAOYSA-N
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Canonical SMILES

CCCC(C)C
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Molecular Formula

C6H14, Array
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DSSTOX Substance ID

DTXSID4029143
Record name 2-Methylpentane
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Molecular Weight

86.18 g/mol
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Physical Description

Watery liquid with a gasoline-like odor, Floats on water. Produces an irritating vapor. (USCG, 1999), Methyl pentane appears as colorless liquid. Isomers (2-methyl, 3-methyl) are possible and present in technical mixtures or singly for research purposes. Used in organic synthesis and as a solvent., Liquid, Colorless liquid with a faint petroleum odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquids with mild, gasoline-like odors.
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Boiling Point

140.5 °F at 760 mmHg (USCG, 1999), 60.21 °C, 60 °C, 122-145 °F
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Flash Point

-20 °F (USCG, 1999), -23 °C, <20 °F (<-7 °C) (Closed cup), -32 °C c.c., -54 to 19 °F
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Solubility

In water, 14 mg/L, Soluble in ethanol, diethyl ether; miscible in acetone, benzene, chloroform, Solubility in water: none
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Density

0.653 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6550 g/cu cm at 25 °C, Relative density (water = 1): 0.65, 0.65-0.66
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Vapor Density

3.00 (Air = 1), Relative vapor density (air = 1): 3.0
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Vapor Pressure

310.2 mmHg (USCG, 1999), 211.0 [mmHg], VP: 40 mm Hg at 41.6 °C, 211 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 23, 310.2 mmHg
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Product Name

2-Methylpentane

Color/Form

Colorless liquid, Liquid or oil

CAS RN

107-83-5, 43133-95-5, 64742-49-0, 73513-42-5
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Melting Point

-244.6 °F (USCG, 1999), -153.6 °C, -153 °C, -245 to -148 °F
Record name ISOHEXANE
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Synthesis routes and methods I

Procedure details

A suspension of 1-methyl-4-phenyl-1H-imidazole-5-carbonyl chloride (intermediate 4) (0.80 g) in anhydrous NMP (2 mL) was added to aminomalononitrile p-toluenesulfonate (0.92 g) in anhydrous NMP (10 mL). The resultant mixture was stirred for 24 hours. The mixture was poured into water (10 mL), extracted with EtOAc (3×20 mL), organics combined and further washed with water (10 mL), aqueous sodium hydrogen carbonate solution (10 mL) then brine (10 mL). Organics were dried (MgSO4) and evaporated to give a pale gum. Trituration with isohexane (5 mL) gave the title compound as a white solid (650 mg, 68%);
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Yield
68%

Synthesis routes and methods II

Procedure details

Dissolve 1-(4-bromo-phenyl)-ethanol (0.79 mL, 6.62 mmol) in dry N,N-dimethylformamide (7 mL) at ambient temperature under nitrogen atmosphere. Add sodium hydride (60% dispersion in oil, 397 mg, 9.93 mmol), stir the reaction for 30 min., then add methyl iodide (0.50 mL, 7.94 mmol) and stir the reaction for a further 23 hr. under nitrogen. Quench with water (30 mL), extract with DCM (3×30 mL), pass through an IST Phase Separator Frit® and concentrate. Purify using silica gel chromatography, eluting with 0:100 to 20:80 ethyl acetate: isohexane to give 1-bromo-4-(1-methoxy-ethyl)-benzene as a clear oil (1.39 g, 98%). 1H-NMR (400 MHz, CDCl3) δ 7.47 (d, 2H), 7.20 (d, 2H), 4.25 (q, 1H), 3.21 (s, 3H), 1.40 (d, 3H).
Quantity
0.79 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
397 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Dissolve a mixture of (S)-[1-(5-bromopyridin-2-yl)-pyrrolidin-3-yl]-(2,4-dichlorobenzyl)-amine (330 mg, 0.82 mmol), phenylboronic acid (100 mg, 0.82 mmol), tetakis(triphenylphosphine)palladium (0) (50 mg, 0.04 mmol), 2 N sodium carbonate solution (0.5 mL, 3.3 mmol) in 15:85 ethylene glycol dimethyl ether:methanol (8 mL) and heat in microwave (CEM Discover, 200W) at 80° C. for 20 min. Concentrate to a residue and dissolve in chloroform and wash with saturated aqueous sodium chloride, dry (magnesium sulfate), concentrate, and chromatograph on silica gel, eluting with 0:100 to 10:90 methanol:chloroform, then second column eluting with 0:100 to 50:50 ethyl acetate:2-methylpentane) to give the title compound as a residue. Treatment of the residue essentially as described in Example 1 gives the title compound as its hydrochloride. 1H NMR (400 MHz, DMSO-d6) δ 8.32 (1H, d, J=1.96 Hz), 8.12 (1H, dd, J=9.05, 2.20 Hz), 7.71-7.77 (2H, m), 7.64 (2H, d, J=7.58 Hz), 7.54 (1H, dd, J=8.31, 2.20 Hz), 7.47 (2H, t, J=7.58 Hz), 7.37 (1H, d, J=7.34 Hz), 6.93 (1H, d, J=9.05 Hz), 4.36 (2H, d, J=4.65 Hz), 4.09-4.16 (1H, m), 3.91-4.00 (2H, m), 3.82-3.89 (1H, m), 3.71-3.80 (1H, m), 2.50-2.56 (1H, m), 2.37-2.45 (1H, m), MS (ES): m/z=398 [M+].
Name
(S)-[1-(5-bromopyridin-2-yl)-pyrrolidin-3-yl]-(2,4-dichlorobenzyl)-amine
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetakis(triphenylphosphine)palladium (0)
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
200W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Stir a mixture of (S)-3-aminopyrrolidine-1-carboxylic acid tert-butyl ester (10.4 g, 55.7 mmol) and 2,4-dichloroacetophenone (10.5 g, 55 mmol) in dry toluene (400 mL) at 110° C. for 48 h. Concentrate and dissolve the residue in methanol (160 mL), add sodium borohydride (3.37 g, 89 mmol) slowly and stir for 20 min. Add 1 N sodium hydroxide (200 mL) and extract with diethyl ether. Combine the organic layers, wash with water, dry (magnesium sulfate), concentrate and chromatograph on silica gel, eluting with 0:100 to 40:60 ethyl acetate:2-methylpentane to give (S)-3-[1-(2,4-dichlorophenyl)-ethylamino]-pyrrolidine-1-carboxylic acid tert-butyl ester (5.6 g, 28%). 1H NMR (300 MHz, CDCl3) δ 7.41-7.51 (1H, m), 7.34 (1H, s), 7.24 (1H, dd, J=8.38, 1.98 Hz), 4.21-4.36 (1H, m), 3.42-3.57 (2H, m), 3.21-3.33 (1H, m), 3.04-3.15 (1H, m), 2.88-3.03 (1H, m), 1.96-2.05 (1H, m), 1.63-1.72 (1H, m), 1.37-1.47 (9H, m), 1.30 (3H, dd, J=6.59, 1.51 Hz), MS (ES): m/z=359[M+].
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
3.37 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

Cool down a suspension of Dess Martin periodinane (1.1 g, 2.6 mmol) in dry dichloromethane (5 mL) under nitrogen with an ice bath and add a solution of trans-3-hydroxy-4-methylpyrrolidine-1-carboxylic acid tert-butyl ester (350 mg, 1.73 mmol) in dry dichloromethane (2 mL). Stir under nitrogen and allow to warm up to room temperature overnight. Add saturated aqueous sodium hydrogen carbonate, then saturated aqueous sodium thiosulfate and extract with dichloromethane. Combine the organic layers and wash with saturated aqueous sodium chloride, dry (magnesium sulfate), concentrate and chromatograph on silica gel, eluting with 0:100 to 40:60 ethyl acetate:2-methylpentane to give 3-methyl-4-oxopyrrolidine-1-carboxylic acid tert-butyl ester (240 mg, 70%). 1H NMR (300 MHz, CDCl3) δ 4.06-4.19 (1H, m), 3.84-3.98 (1H, m), 3.61-3.72 (1H, m), 3.17 (1H, dd, J=11.11, 9.04 Hz), 2.56-2.70 (1H, m, J=7.72 Hz), 1.49 (9H, s), 1.18 (3H, d, J=7.16 Hz), MS (ES): m/z=222 [M+Na].
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpentane
Reactant of Route 2
2-Methylpentane
Reactant of Route 3
2-Methylpentane
Reactant of Route 4
2-Methylpentane
Reactant of Route 5
2-Methylpentane
Reactant of Route 6
2-Methylpentane

Citations

For This Compound
14,400
Citations
JB Galvin, G Bond - … of Toxicology and Environmental Health Part …, 1999 - Taylor & Francis
… The lower flammability limit of 2-methylpentane (aka isohexane) in air is 1.2 vol% or 12,000 … 2-Methylpentane is not a nervous system toxicant as is n-hexane. 2Methylpentane is …
Number of citations: 6 www.tandfonline.com
FD Lenahan, M Piszko, T Klein… - Journal of Chemical & …, 2022 - ACS Publications
… The degree of branching, hydrogenation, and oxygenation for hydrocarbons with the same number of carbon atoms is incorporated with the solvents 2-methylpentane (iso-C 6 H 14 ) …
Number of citations: 10 pubs.acs.org
D Schuring, AO Koriabkina, AM De Jong… - The Journal of …, 2001 - ACS Publications
… The diffusivity of the slowly moving 2-methylpentane is not strongly affected by the … 2-methylpentane ratio and suddenly drops at a loading of approximately three 2-methylpentane …
Number of citations: 86 pubs.acs.org
JF Messerly, HL Finke - The Journal of Chemical Thermodynamics, 1971 - Elsevier
… and data from the literature the following chemical thermodynamic properties were calculated at selected temperatures for the condensed phases of 2-methylbutane, 2-methylpentane, 2…
Number of citations: 24 www.sciencedirect.com
MA Kuehne, HH Kung, JT Miller - Journal of Catalysis, 1997 - Elsevier
… In this study, the acidity and 2-methylpentane cracking activity of H–Y, H–USY, and (H,NH4)–USY were directly compared. Acid strength distributions were determined by NH3 …
Number of citations: 68 www.sciencedirect.com
YX Zhao, GR Bamwenda, WA Groten… - Journal of …, 1993 - Elsevier
… In the present work, 2-methylpentane was cracked on HY zeolite at temperatures ranging from 300 to 500C. A discussion of the details of the mechanism and kinetics is presented below…
Number of citations: 71 www.sciencedirect.com
B Sowerby, SJ Becker, LJ Belcher - Journal of Catalysis, 1996 - Elsevier
This article presents a practical approach for estimating adsorption equilibrium constants,K p , for inclusion in Eley–Rideal type rate expressions, using van't Hoff's isochore equation,…
Number of citations: 19 www.sciencedirect.com
DM Brouwer, JM Oelderik - Recueil des Travaux Chimiques …, 1968 - Wiley Online Library
… HF-SbF5 catalysed isomerization of 2-methylpentane; in a future paper we shall report on the isomerization of labelled butanes. 2-Methylpentane was chosen as the starting material for …
Number of citations: 144 onlinelibrary.wiley.com
RG Griskey, LN Canjar - Journal of Chemical & Engineering Data, 1964 - ACS Publications
… The 2-methylpentane data comprised two isotherms at250 and 275 C. and a density range … 1.021 gram mole/liter) was measured for 2-methylpentane for temperatures from 230 to 300 C…
Number of citations: 3 pubs.acs.org
W Ameling, MA Siddiqi, K Lucas - Journal of Chemical and …, 1983 - ACS Publications
… equilibrium for the binary systems n -octane with 2-methylpentane, 3-methylpentane, and 2,4-… We measured the excess enthalpies of the systems n -octane + 2-methylpentane and n -…
Number of citations: 13 pubs.acs.org

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